Cas no 80783-98-8 (N-methoxy-N-methylcyclohexanecarboxamide)

N-methoxy-N-methylcyclohexanecarboxamide structure
80783-98-8 structure
商品名:N-methoxy-N-methylcyclohexanecarboxamide
CAS番号:80783-98-8
MF:C9H17NO2
メガワット:171.23678278923
MDL:MFCD12406909
CID:705038
PubChem ID:11769007

N-methoxy-N-methylcyclohexanecarboxamide 化学的及び物理的性質

名前と識別子

    • Cyclohexanecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylcyclohexanecarboxamide
    • Cyclohexanecarboxamide,N-methoxy-N-methyl
    • cyclohexanecarboxylic acid methoxy(methyl)amide
    • cyclohexyl-N-methyl-N-methoxycarboxamide
    • N-methoxy-N-methyl cyclohexyl amide
    • N-Methyl-N-methoxy-cyclohexanecarboxamide
    • N-methyl-N-methoxycyclohexylcarbonamide
    • N-Methoxy-N-methylcyclohexanecarboxamide (ACI)
    • Cyclohexanecarboxylic acid N-methoxy-N-methylamide
    • MFCD12406909
    • AKOS008953272
    • N-methyl-N-methoxycyclohexanecarboxamide
    • CS-0048810
    • SCHEMBL65733
    • DTXSID20472088
    • AS-53279
    • N-methyl-N-methoxy cyclohexanecarboxamide
    • P16278
    • CON(C)C(=O)C1CCCCC1
    • cyclohexanecarboxylic acid methoxy-methyl-amide
    • MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SY158700
    • DA-41319
    • EN300-172372
    • 80783-98-8
    • F1903-0099
    • MDL: MFCD12406909
    • インチ: 1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
    • InChIKey: MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCCC1)N(C)OC

計算された属性

  • せいみつぶんしりょう: 171.12600
  • どういたいしつりょう: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.54000
  • LogP: 1.58650

N-methoxy-N-methylcyclohexanecarboxamide セキュリティ情報

N-methoxy-N-methylcyclohexanecarboxamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-methoxy-N-methylcyclohexanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-0.25g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
0.25g
¥609.0 2024-07-19
TRC
B427633-50mg
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8
50mg
$ 70.00 2022-06-07
Life Chemicals
F1903-0099-1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
1g
$59.0 2023-09-07
Life Chemicals
F1903-0099-2.5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
2.5g
$118.0 2023-09-07
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$223 2024-07-23
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$238 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
5g
¥4659.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-1g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
1g
¥1509.0 2024-07-19
Enamine
EN300-172372-0.1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
0.1g
$21.0 2023-09-20
Life Chemicals
F1903-0099-5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
5g
$177.0 2023-09-07

N-methoxy-N-methylcyclohexanecarboxamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
リファレンス
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

ごうせいかいろ 2

はんのうじょうけん
リファレンス
N-Methoxy-N-methylamides as effective acylating agents
Nahm, Steven; et al, Tetrahedron Letters, 1981, 22(39), 3815-18

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pivalic acid ,  Pyridine ,  tert-Butyl hypochlorite Catalysts: Tempo Solvents: Acetonitrile ;  20 min, 0 °C; 1 h
1.2 25 °C
リファレンス
Organocatalytic oxidation of aldehydes to mixed anhydrides
Toledo, Hila; et al, Chemical Communications (Cambridge, 2013, 49(39), 4367-4369

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; et al, Organic Letters, 2018, 20(16), 5071-5074

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 10 °C → 0 °C
1.3 < 7 °C; 65 h, rt
1.4 Solvents: Water ;  rt
リファレンス
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles
Pippel, Daniel J.; et al, Journal of Organic Chemistry, 2007, 72(15), 5828-5831

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C
1.2 1 h, 0 °C
リファレンス
A new synthesis of cyclohexyl-3-fluorobenzylone
Zhou, Xiao-ping; et al, Fenzi Kexue Xuebao, 2005, 21(2), 60-62

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  48 h, rt
2.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Synthesis, 2014, 46(3), 320-330

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, rt
リファレンス
Catalytic enantioselective construction of β-quaternary carbons via a conjugate addition of cyanide to β,β-disubstituted α,β-unsaturated carbonyl compounds
Tanaka, Yuta; et al, Journal of the American Chemical Society, 2010, 132(26), 8862-8863

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 min, 22 °C
1.2 Reagents: [μ-(1,4-Diazabicyclo[2.2.2]octane-κN1:κN4)]hexamethyldialuminum Solvents: Tetrahydrofuran ;  16 min, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Microwave acceleration in DABAL-Me3-mediated amide formation
Glynn, Daniel; et al, Tetrahedron Letters, 2008, 49(39), 5687-5688

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Phosphorus trichloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt; 4 h, reflux
2.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Tributylphosphine ,  Dipyrithione
リファレンス
A mild, one-pot method for the conversion of carboxylic acids into the corresponding Weinreb amides
Banwell, Martin; et al, Synthetic Communications, 2001, 31(13), 2011-2019

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
リファレンス
Asymmetric alkene-alkene reductive cross-coupling reaction via visible-light photoredox/cobalt dual catalysis
Maiti, Mamata; et al, Chemical Communications (Cambridge, 2023, 59(64), 9718-9721

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
リファレンス
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
リファレンス
A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone
Williams, J. Michael; et al, Tetrahedron Letters, 1995, 36(31), 5461-4

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  2 min, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives
Reniers, Felien ; et al, Organic Letters, 2023, 25(16), 2820-2824

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C
1.2 0 °C → rt
リファレンス
An efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids
Kim, Misoo; et al, Synthetic Communications, 2003, 33(23), 4013-4018

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; rt → -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium ;  15 min, -20 °C; 10 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water
リファレンス
Copper(I)-Catalyzed Enantioselective Nucleophilic Borylation of Aliphatic Ketones: Synthesis of Enantioenriched Chiral Tertiary α-Hydroxyboronates
Kubota, Koji ; et al, Angewandte Chemie, 2017, 56(23), 6646-6650

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

N-methoxy-N-methylcyclohexanecarboxamide Raw materials

N-methoxy-N-methylcyclohexanecarboxamide Preparation Products

N-methoxy-N-methylcyclohexanecarboxamide 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
A1091178
清らかである:99%
はかる:100g
価格 ($):396.0